molecular formula C18H28N2O6S B1238974 N-Acetylcilastatin CAS No. 94388-32-6

N-Acetylcilastatin

Cat. No.: B1238974
CAS No.: 94388-32-6
M. Wt: 400.5 g/mol
InChI Key: SEQPPJZLZIXXRN-FZKSUDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylcilastatin is a derivative of cilastatin, a well-known dehydropeptidase inhibitor used clinically to prevent renal metabolism of carbapenem antibiotics like imipenem . While cilastatin itself inhibits renal dipeptidase, its acetylated form, this compound, is hypothesized to exhibit altered pharmacokinetic properties, such as enhanced metabolic stability or reduced renal toxicity.

Properties

CAS No.

94388-32-6

Molecular Formula

C18H28N2O6S

Molecular Weight

400.5 g/mol

IUPAC Name

(Z)-7-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid

InChI

InChI=1S/C18H28N2O6S/c1-11(21)19-14(17(25)26)10-27-8-6-4-5-7-13(16(23)24)20-15(22)12-9-18(12,2)3/h7,12,14H,4-6,8-10H2,1-3H3,(H,19,21)(H,20,22)(H,23,24)(H,25,26)/b13-7-/t12-,14-/m1/s1

InChI Key

SEQPPJZLZIXXRN-FZKSUDTASA-N

SMILES

CC(=O)NC(CSCCCCC=C(C(=O)O)NC(=O)C1CC1(C)C)C(=O)O

Isomeric SMILES

CC(=O)N[C@H](CSCCCC/C=C(/C(=O)O)\NC(=O)[C@H]1CC1(C)C)C(=O)O

Canonical SMILES

CC(=O)NC(CSCCCCC=C(C(=O)O)NC(=O)C1CC1(C)C)C(=O)O

Synonyms

N-acetylcilastatin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

N-Acetylcilastatin belongs to a class of N-acylated compounds, which include:

  • N-Acetylcysteine derivatives (e.g., compounds 2a–e, 3a–e): Synthesized via multi-step reactions involving DIEA, Fmoc-Cys(OH), and HOBt, these derivatives are designed to enhance bioavailability or stability compared to parent compounds .
  • N-Acetylcaprolactam : A cyclic amide with applications in polymer synthesis. Its IR spectral data are documented, though detailed pharmacological studies are absent .
  • N,N-Diethylacetamide : A solvent with established safety profiles, classified as harmful if swallowed or via dermal exposure (H302, H312) .

Pharmacokinetic and Functional Properties

  • Reactivity : Unlike Agelastatin A (a marine alkaloid), which undergoes N-alkylation to modulate its bioactivity , this compound’s acetylation may reduce enzymatic degradation. This contrasts with cilastatin, which is rapidly metabolized without such modifications.
  • Synthesis Complexity : N-Acetylcysteine derivatives require rigorous conditions (e.g., EDCI coupling, HATU-mediated reactions) , whereas this compound’s synthesis pathway remains unspecified in the evidence.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Primary Use/Activity Safety Profile
This compound Cilastatin derivative Acetylated amine, carboxyl Renal metabolism modulation Not reported
N-Acetylcysteine Thiol, acetylated -SH, -COCH3 Antioxidant, mucolytic Generally safe (GRAS)
N,N-Diethylacetamide Dialkylamide -CON(C2H5)2 Industrial solvent Harmful (H302, H312)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetylcilastatin
Reactant of Route 2
N-Acetylcilastatin

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